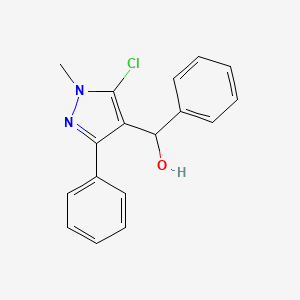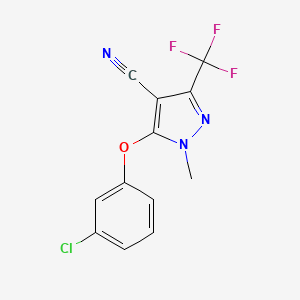![molecular formula C11H10Cl2N2OS2 B3035419 4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone CAS No. 320424-33-7](/img/structure/B3035419.png)
4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone
Descripción general
Descripción
4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone is a synthetic organic compound characterized by the presence of two 2-chloro-1,3-thiazol-5-yl groups attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone typically involves the following steps:
Formation of 2-Chloro-1,3-thiazole: This can be achieved by reacting thioamide with chloroacetyl chloride under controlled conditions.
Alkylation: The 2-chloro-1,3-thiazole is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.
Condensation: The alkylated thiazole is then condensed with a butanone derivative in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidines: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical research.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in targeting bacterial infections.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Interference with metabolic pathways in microorganisms, leading to their inhibition or death.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3-thiazole: A simpler analog with similar reactivity but less complex structure.
4-Methyl-2-chloro-1,3-thiazole: Another analog with a methyl group, offering different reactivity and applications.
Uniqueness
4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone is unique due to its dual thiazole groups, which enhance its reactivity and potential applications compared to simpler analogs. This structural complexity allows for more diverse chemical reactions and broader applications in various fields.
Propiedades
IUPAC Name |
4-(2-chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS2/c1-6(16)7(2-8-4-14-10(12)17-8)3-9-5-15-11(13)18-9/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYGWZLJCHAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(S1)Cl)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B3035337.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035338.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)
![4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035340.png)

![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B3035342.png)
![5-Chloro-4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B3035343.png)


![[5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B3035353.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035354.png)
![3-(2-chloro-6-fluorophenyl)-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035356.png)

![1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3035359.png)
